BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data Analysis of 2-Nitro-1-
naphthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Nitro-1-naphthol

Cat. No.: B145949

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Nitro-1-
naphthol (C10H7NOs3), a key intermediate in the synthesis of various dyes and a compound of
interest in analytical and medicinal chemistry. This document summarizes key spectroscopic
data, outlines experimental protocols for data acquisition, and presents a logical workflow for its
analysis, designed to aid researchers in its characterization and application.

Physicochemical Properties

2-Nitro-1-naphthol is a derivative of 1-naphthol with a nitro group at the 2-position. Its
chemical structure and key properties are summarized below.

Property Value Reference
Molecular Formula C10H7NOs3 [1112][3]
Molecular Weight 189.17 g/mol [11[2][3]
CAS Number 607-24-9 [1112][3]
Melting Point 123-125 °C

Appearance Yellow crystals [4]

LogP 2.9 [1]
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Spectroscopic Data

The following sections present a summary of the key spectroscopic data for 2-Nitro-1-
naphthol, including Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)
spectroscopy. While specific tH and 3C NMR data were not readily available in the searched
literature, a general approach to its interpretation based on the parent compound, 2-naphthol,
is discussed.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The IR spectrum of 2-Nitro-1-naphthol exhibits characteristic absorption bands
corresponding to its hydroxyl, nitro, and aromatic functionalities.

] Wavenumber .
Technique Assignment Source
(cm™)

ATR-IR Broad band ~3400 O-H stretching [1]
Asymmetric and

ATR-IR ~1520 and ~1340 symmetric NO2 [1]
stretching
Aromatic C=C

ATR-IR ~1600-1450 _ [1]
stretching

KBr Wafer Not specified Not specified [1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, enabling the determination of its molecular weight and elemental composition. The
electron ionization (El) mass spectrum of 2-Nitro-1-naphthol is characterized by a prominent
molecular ion peak.
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Technique m/z Assignment Source

Electron lonization 189 [M]* (Molecular lon) [2]

o -~ Fragmentation pattern
Electron lonization Not specified ) )
available in source

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The spectrum of 2-Nitro-1-naphthol is expected to show absorption bands in the UV region
due to the presence of the naphthalene ring and the nitro group. While specific Amax values for
2-Nitro-1-naphthol were not explicitly found, studies on similar compounds like 2-nitrophenol
and 2-nitroso-1-naphthol indicate that the absorption maxima are sensitive to the solvent and
pH. For instance, the UV-Vis spectrum of 2-nitroso-1-naphthol in ethanol exhibits three
absorption maxima.[5]

Molar Absorptivity
Solvent Amax (nm) Source

(€)

Not specified Not specified Not specified

Note: Specific UV-Vis data for 2-Nitro-1-naphthol requires experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule.
Although specific experimental *H and 3C NMR data for 2-Nitro-1-naphthol were not found in
the initial search, the expected spectrum can be predicted based on the structure and by
comparison with the parent compound, 2-naphthol.

Expected *H NMR Features:

» Aromatic Protons: A complex multiplet pattern in the aromatic region (typically 7.0-8.5 ppm)
corresponding to the protons on the naphthalene ring. The presence of the nitro group will
influence the chemical shifts of the adjacent protons.
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» Hydroxyl Proton: A singlet for the hydroxyl proton, the chemical shift of which can be highly
variable depending on the solvent, concentration, and temperature.

Expected 3C NMR Features:

e Ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical
shifts will be influenced by the electron-withdrawing nitro group and the electron-donating
hydroxyl group.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible
spectroscopic data. The following sections outline general procedures for the spectroscopic
analysis of 2-Nitro-1-naphthol.

Sample Preparation

e For IR Spectroscopy (ATR): A small amount of the solid sample is placed directly on the ATR
crystal.

e For IR Spectroscopy (KBr Pellet): A small amount of the sample is ground with dry potassium
bromide (KBr) and pressed into a thin, transparent pellet.

o For Mass Spectrometry (EI): The sample is introduced into the mass spectrometer, typically
via a direct insertion probe, and vaporized before ionization.

o For UV-Vis Spectroscopy: A solution of the sample is prepared in a suitable UV-transparent
solvent (e.g., ethanol, acetonitrile) of a known concentration.

o For NMR Spectroscopy: A solution of the sample is prepared in a deuterated solvent (e.g.,
CDCls, DMSO-ds).

Instrumentation and Data Acquisition

o FTIR Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used to record the
IR spectrum. Data is typically collected over the range of 4000-400 cm~1.
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o Mass Spectrometer: A mass spectrometer equipped with an electron ionization source is
used. The mass spectrum is recorded over a suitable m/z range.

e UV-Vis Spectrophotometer: A dual-beam UV-Vis spectrophotometer is used to record the
absorption spectrum, typically from 200 to 800 nm.

 NMR Spectrometer: A high-field NMR spectrometer is used to record the *H and *C NMR

spectra.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 2-Nitro-1-naphthol.

Sample Preparation

Synthesis of 2-Nitro-1-naphthol

—| Purification (e.g., Recrystallization) |—

\ Spectroscopic Analysi‘;

\ 4 A4

| FTIR Spectroscopy Mass Spectrometry UV-Vis Spectroscopy | NMR Spectroscopy
Data Interpretation
\ 4 \ 4
Functional Group Identification Molecular Weight and Formula Confirmation Electronic Transitions Analysis Structural Elucidation
Conclusion
>| Structure Confirmation |<

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b145949?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 2-Nitro-1-

naphthol.

Structure-Spectrum Correlation

The following diagram illustrates the correlation between the chemical structure of 2-Nitro-1-

naphthol and its expected spectroscopic features.
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Caption: Correlation of 2-Nitro-1-naphthol's structure with its key spectroscopic features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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